molecular formula C14H17NO2 B8097939 N-Boc-4-ethynyl-N-methylaniline

N-Boc-4-ethynyl-N-methylaniline

Cat. No.: B8097939
M. Wt: 231.29 g/mol
InChI Key: HMPCDHZPSSMDNJ-UHFFFAOYSA-N
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Description

N-Boc-4-ethynyl-N-methylaniline (CAS: 1246094-14-3) is a specialized aromatic amine derivative with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . It features three key structural components:

  • N-Boc (tert-butoxycarbonyl) group: A protective group for amines, enhancing stability during synthetic processes.
  • Ethynyl group (-C≡CH): Positioned at the para position on the benzene ring, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • N-methyl group: Reduces basicity of the amine and influences steric interactions.

This compound is primarily used in organic synthesis, particularly in pharmaceutical and materials science research, where controlled reactivity and functional group compatibility are critical .

Properties

IUPAC Name

tert-butyl N-(4-ethynylphenyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-6-11-7-9-12(10-8-11)15(5)13(16)17-14(2,3)4/h1,7-10H,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPCDHZPSSMDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 4-Ethynylaniline

The foundational step in synthesizing this compound involves the introduction of the Boc protecting group to 4-ethynylaniline. This reaction typically employs Boc anhydride as the acylating agent, with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM).

Procedure :

  • Reaction Setup : 4-Ethynylaniline (1.0 eq) is dissolved in anhydrous DCM under nitrogen. DMAP (0.1 eq) is added, followed by dropwise addition of Boc anhydride (1.2 eq).

  • Reaction Conditions : The mixture is stirred at 20–30°C for 12–16 hours, monitored by thin-layer chromatography (TLC) for completion.

  • Workup : The reaction is quenched with water, and the organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified via column chromatography (hexane:ethyl acetate, 9:1) to yield N-Boc-4-ethynylaniline as a white solid.

Key Data :

ParameterValue
Yield70–85%
TLC R<sub>f</sub>0.45 (Hex:EtOAc, 9:1)
<sup>1</sup>H NMR (CDCl<sub>3</sub>)δ 7.35 (d, 2H), 6.98 (d, 2H), 3.02 (s, 1H), 1.52 (s, 9H)

Methylation of N-Boc-4-ethynylaniline

The secondary amine in N-Boc-4-ethynylaniline undergoes methylation using methyl iodide (MeI) under strongly basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is employed to deprotonate the Boc-protected amine, facilitating nucleophilic substitution.

Procedure :

  • Reaction Setup : N-Boc-4-ethynylaniline (1.0 eq) is dissolved in anhydrous DMF under nitrogen. NaH (3.0 eq) is added portionwise at 0°C, followed by dropwise addition of MeI (5.0 eq).

  • Reaction Conditions : The mixture is stirred at room temperature for 4–6 hours, with TLC monitoring.

  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and dried over magnesium sulfate.

  • Purification : Column chromatography (DCM:methanol, 9:1) yields This compound as a pale-yellow solid.

Key Data :

ParameterValue
Yield50–60%
TLC R<sub>f</sub>0.32 (DCM:MeOH, 9:1)
<sup>1</sup>H NMR (CDCl<sub>3</sub>)δ 7.41 (d, 2H), 7.12 (d, 2H), 3.21 (s, 3H), 2.98 (s, 1H), 1.49 (s, 9H)

Mechanistic Insights and Side Reactions

Boc Protection Mechanism

The Boc group is introduced via nucleophilic attack of the amine on Boc anhydride, facilitated by DMAP. The catalyst enhances the electrophilicity of the anhydride, enabling efficient acylation even at mild temperatures.

Side Reactions :

  • Over-Acylation : Excess Boc anhydride may lead to di-Boc byproducts, necessitating stoichiometric control.

  • Ethynyl Group Reactivity : Prolonged exposure to acidic or oxidative conditions risks alkyne degradation, emphasizing the need for inert atmospheres.

Methylation Challenges

Methylation of Boc-protected amines requires strong bases like NaH to deprotonate the less nucleophilic secondary amine. Competing pathways include:

  • Quaternary Ammonium Salt Formation : Over-alkylation is mitigated by using controlled equivalents of MeI.

  • Solvent Effects : DMF stabilizes the transition state but may hydrolyze under prolonged heating, necessitating anhydrous conditions.

Optimization Strategies

Solvent and Base Screening

Comparative studies reveal that DMF outperforms THF or acetonitrile in methylation efficiency due to its high polarity and ability to solubilize NaH. Alternative bases such as cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) yield inferior results (<30%), underscoring NaH’s superiority.

Characterization and Validation

Spectroscopic Analysis

  • <sup>13</sup>C NMR : Peaks at δ 153.8 (Boc carbonyl), 84.2 (tert-butyl), and 78.5 (alkyne carbon) confirm structural integrity.

  • IR Spectroscopy : Stretches at 3300 cm<sup>−1</sup> (C≡C-H) and 1680 cm<sup>−1</sup> (C=O) validate functional groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 273.1362 ([M+H]<sup>+</sup>), consistent with the theoretical mass of C<sub>15</sub>H<sub>19</sub>NO<sub>2</sub>.

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reactivity/Applications
This compound C₁₄H₁₇NO₂ 231.29 Boc, ethynyl (para), N-methyl Protected amine, alkyne Click chemistry, peptide synthesis
N-Ethyl-N-methylaniline C₉H₁₃N 135.21 N-ethyl, N-methyl Unprotected tertiary amine Intermediate in dye synthesis
4-Acetyl-N-methylaniline C₉H₁₁NO 149.19 Acetyl (para), N-methyl Amide, ketone Pharmaceutical precursors
N-Benzyl-4-ethylaniline C₁₅H₁₇N 211.30 N-benzyl, ethyl (para) Unprotected amine, alkyl Catalysis, organometallic ligands
N-Ethyl-4-methylaniline C₉H₁₃N 135.21 N-ethyl, methyl (para) Unprotected secondary amine Solubility studies, intermediates

Electronic and Steric Effects

  • This compound :

    • The Boc group electronically deactivates the aromatic ring via steric shielding and electron withdrawal, reducing undesired side reactions .
    • The ethynyl group provides a linear, rigid structure ideal for conjugation in click reactions, unlike bulkier substituents (e.g., benzyl in N-Benzyl-4-ethylaniline ) .
  • N-Ethyl-N-methylaniline :

    • Lacks protective groups, making the amine prone to oxidation or nucleophilic attack. Its smaller substituents (ethyl/methyl) allow higher reactivity in alkylation or acylation reactions .
  • 4-Acetyl-N-methylaniline :

    • The acetyl group is strongly electron-withdrawing, directing electrophilic substitution to meta positions. This contrasts with the ethynyl group, which is less electron-withdrawing and directs ortho/para .

Biological Activity

N-Boc-4-ethynyl-N-methylaniline is a chemical compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its potential applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, along with a 4-ethynyl substitution on the aromatic ring. The molecular formula is C13_{13}H15_{15}N1_{1}O2_{2}, and it has a molecular weight of approximately 219.27 g/mol. The Boc group serves as a protective mechanism, allowing for selective reactions in synthetic pathways without interference from the amine functionality.

Biological Activity Overview

While specific biological activity data for this compound remains limited, insights can be drawn from studies on related compounds. Derivatives of N-methylaniline are often associated with significant pharmacological properties, including anti-cancer and anti-inflammatory activities. The ethynyl group is known to enhance biological interactions, making compounds like this compound valuable in drug design.

The primary mechanism of action for this compound involves its role as a protected amine intermediate. The Boc group protects the amine during synthetic transformations, preventing unwanted side reactions. This characteristic allows for its use in various coupling reactions, such as Sonogashira coupling, which facilitates the formation of substituted aryl or vinyl derivatives.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
4-Ethynyl-N-methylaniline Lacks the Boc protecting groupMore reactive amine
N-Boc-N-methylbenzene Similar Boc protection without ethynylDifferent reactivity profile
N-Boc-aniline Basic structure similar without ethynylWidely used in pharmaceuticals
4-Ethynylaniline No Boc protection; simpler structureDirectly involved in coupling reactions

This table highlights how this compound compares with structurally similar compounds, emphasizing its unique combination of properties that make it particularly useful in synthetic chemistry.

Case Studies and Research Findings

Recent studies have explored the biological potential of compounds related to this compound. For example, research focusing on substituted piperazine functional groups has shown promising anti-tubercular activity in tetrahydroisoquinoline derivatives, indicating that structural modifications can significantly influence biological efficacy . Additionally, compounds with similar amine functionalities have demonstrated various bioactive properties such as antioxidant and antibacterial effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Boc-4-ethynyl-N-methylaniline, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed Sonogashira coupling to introduce the ethynyl group, followed by Boc protection of the amine. Reaction optimization should focus on temperature (60–80°C), catalyst loading (5–10 mol%), and solvent choice (e.g., THF or DMF). Monitor intermediates via TLC and purify using column chromatography with gradient elution (hexane/ethyl acetate) .
  • Yield Improvement : Conduct kinetic studies to identify rate-limiting steps. Adjust stoichiometry of reagents (e.g., Boc anhydride) and employ inert atmosphere to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopic Confirmation :

  • 1H/13C NMR : Verify Boc group integrity (δ ~1.3 ppm for tert-butyl) and ethynyl proton absence (C≡CH typically silent in NMR but inferred via coupling partners) .
  • ESI-MS : Confirm molecular ion peak (e.g., [M+H]+) and isotopic pattern matching theoretical values .
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention time against standards .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

  • Density Functional Theory (DFT) : Model the compound’s HOMO/LUMO energies to predict reactivity in nucleophilic aromatic substitution. Use functionals like B3LYP/6-31G* to calculate charge distribution on the aniline ring and ethynyl group .
  • Transition State Analysis : Simulate reaction pathways (e.g., deprotection kinetics) to identify energy barriers and optimize conditions .

Q. What experimental approaches resolve contradictions in reported synthetic yields for N-Boc-protected aniline derivatives?

  • Systematic Screening : Design a factorial experiment varying solvents (polar vs. nonpolar), catalysts (Pd vs. Cu), and protecting group stability (Boc vs. Fmoc). Use statistical tools (ANOVA) to identify significant variables .
  • Controlled Degradation Studies : Expose the compound to acidic (e.g., TFA) or basic conditions to assess Boc group stability. Compare degradation products via LC-MS to validate mechanisms .

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs)?

  • Post-Synthetic Modification :

  • Click Chemistry : React the ethynyl group with azide-functionalized linkers using Cu(I) catalysis. Monitor reaction progress via IR (C≡C stretch at ~2100 cm⁻¹ disappearance) .
  • Coordination Chemistry : Test metal binding (e.g., Ag⁺ or Au³⁺) through UV-vis titration and analyze complex stability via cyclic voltammetry .

Methodological Considerations

Q. What protocols ensure safe handling of ethynyl-containing intermediates during synthesis?

  • Safety Measures :

  • Use explosion-proof equipment due to ethynyl group reactivity.
  • Conduct reactions under nitrogen/argon to prevent acetylene polymerization .
    • Waste Management : Quench residual ethynyl compounds with aqueous AgNO3 to precipitate metal acetylides .

Q. How do steric effects from the Boc group influence regioselectivity in subsequent reactions?

  • Steric Mapping : Perform molecular docking simulations to predict accessibility of reactive sites (e.g., ethynyl vs. methyl groups).
  • Experimental Validation : Compare reaction outcomes (e.g., Suzuki coupling) with/without Boc protection. Analyze regioselectivity via NOESY NMR .

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